6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine
Description
6-Chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine is a quinazoline derivative characterized by a halogenated aromatic core and functionalized substituents. Its structure includes:
- Chlorine at position 6 (electron-withdrawing, enhancing electrophilic reactivity).
- Phenyl group at position 4 (enhances π-π stacking interactions).
- 3-(Trifluoromethyl)phenylamine at position 2 (introduces hydrophobicity and metabolic stability via the CF₃ group).
This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly those targeting EGFR or CLK/CDC2-like kinases .
Properties
IUPAC Name |
6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)28-20(27-18)26-16-8-4-7-14(11-16)21(23,24)25/h1-12H,(H,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBZWIDYKJOPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Quinazoline Core: The quinazoline core can be synthesized via the cyclization of 2-aminobenzonitrile with appropriate reagents.
Chlorination: Introduction of the chloro group at the 6th position can be achieved using chlorinating agents such as phosphorus oxychloride (POCl3).
Phenyl Substitution: The phenyl group at the 4th position can be introduced through a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Amine Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the quinazoline ring or the phenyl groups, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group at the 6th position can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogues and their differences in substituents, synthesis, and biological activity:
Substituent-Driven Activity Trends
- Electron-Withdrawing Groups (Cl, CF₃): Enhance binding to kinase ATP pockets but may reduce solubility. The CF₃ group in the target compound increases lipophilicity compared to methyl analogues .
- Aromatic Amines: Substitution at position 2 with trifluoromethylphenyl (target) vs. methylphenyl () shows a ~10-fold increase in potency in analogous CLK inhibitors .
- Morpholine/Oxygenated Chains: Improve solubility (e.g., ’s morpholinopropoxy group) but may reduce membrane permeability compared to hydrophobic substituents .
Physicochemical and Pharmacokinetic Properties
Research Implications and Gaps
Biological Activity
6-Chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. Quinazolines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 384.78 g/mol. The compound features a quinazoline core substituted with a chloro group and a trifluoromethyl phenyl moiety, which significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.78 g/mol |
| LogP | 6.636 |
| PSA | 25.78 |
The biological activity of quinazoline derivatives often involves their interaction with various molecular targets. Specifically, compounds like this compound have been studied for their inhibitory effects on kinases such as the Epidermal Growth Factor Receptor (EGFR). The presence of the trifluoromethyl group enhances binding affinity to the active site of EGFR, promoting antiproliferative effects in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including our compound of interest. A study published in Molecules demonstrated that derivatives with similar structures exhibited significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and PC3 (prostate cancer) cells.
| Cell Line | IC50 (nM) | Reference Drug IC50 (nM) |
|---|---|---|
| A549 | 0.07 | Erlotinib 3.0 |
| MCF7 | 0.91 | Afatinib 2.63 |
| PC3 | 0.91 | Lapatinib 27.06 |
These results indicate that compounds structurally related to this compound can be more potent than established EGFR inhibitors.
Inhibition of Kinases
A structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the quinazoline ring could enhance kinase inhibition. For instance, substituents at the 4-position of the phenyl ring were shown to increase selectivity and potency against EGFR mutants, which are often resistant to first-line therapies.
Case Studies
- Study on EGFR Inhibition : A study focused on quinazoline derivatives showed that introducing electron-withdrawing groups like trifluoromethyl significantly improved binding affinity to EGFR, leading to enhanced antiproliferative effects in resistant cancer cell lines .
- In Vivo Efficacy : Animal model studies demonstrated that compounds similar to this compound effectively reduced tumor growth in xenograft models, confirming their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
